molecular formula C8H12F3NS B12833319 1-(1-Azepanyl)-2,2,2-Trifluoroethanethione

1-(1-Azepanyl)-2,2,2-Trifluoroethanethione

Cat. No.: B12833319
M. Wt: 211.25 g/mol
InChI Key: URVLWEKLYIXYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Azepanyl)-2,2,2-Trifluoroethanethione is a synthetic organic compound characterized by the presence of an azepane ring and a trifluoromethylthione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azepanyl)-2,2,2-Trifluoroethanethione typically involves the reaction of azepane with trifluoroethanethione under controlled conditions. The process may include:

    Step 1: Formation of the azepane ring through cyclization reactions involving appropriate precursors.

    Step 2: Introduction of the trifluoromethylthione group via nucleophilic substitution reactions, often using trifluoromethylthiolating agents.

    Reaction Conditions: These reactions are generally carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, with temperatures ranging from -78°C to room temperature, depending on the specific reagents and solvents used.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azepanyl)-2,2,

Properties

Molecular Formula

C8H12F3NS

Molecular Weight

211.25 g/mol

IUPAC Name

1-(azepan-1-yl)-2,2,2-trifluoroethanethione

InChI

InChI=1S/C8H12F3NS/c9-8(10,11)7(13)12-5-3-1-2-4-6-12/h1-6H2

InChI Key

URVLWEKLYIXYDV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.